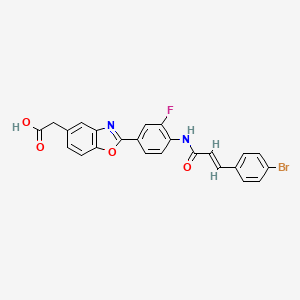
OGT 2115
描述
OGT 2115 is a chemical compound known for its potent inhibitory effects on heparanase, an enzyme involved in the degradation of heparan sulfate. This compound exhibits significant antiangiogenic properties, making it a valuable tool in cancer research and therapy . The chemical name of this compound is 2-[4-[[3-(4-Bromophenyl)-1-oxo-2-propenyl]amino]-3-fluorophenyl]-5-benzoxazoleacetic acid .
科学研究应用
OGT 2115 具有广泛的科学研究应用,包括:
癌症研究: this compound 用于研究硫酸乙酰肝素酶在肿瘤生长和转移中的作用。
血管生成研究: 由于其抗血管生成特性,this compound 用于研究血管生成的机制并开发抗血管生成疗法
作用机制
OGT 2115 主要通过抑制硫酸乙酰肝素酶的活性发挥其作用,硫酸乙酰肝素酶是一种裂解细胞表面和细胞外基质上的硫酸乙酰肝素链的酶。 通过抑制硫酸乙酰肝素酶,this compound 可以阻止硫酸乙酰肝素的降解,从而减少肿瘤细胞侵袭和血管生成 .
涉及的分子靶标和途径包括:
硫酸乙酰肝素酶抑制: this compound 结合到硫酸乙酰肝素酶的活性位点,阻断其酶活性。
生化分析
Biochemical Properties
OGT 2115 plays a crucial role in biochemical reactions by inhibiting heparanase activity. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, facilitating tumor cell invasion and metastasis. This compound inhibits heparanase with an IC50 of 0.4 μM, thereby preventing the degradation of heparan sulfate . Additionally, this compound exhibits anti-angiogenic properties with an IC50 of 1 μM, further contributing to its potential as an anti-cancer agent . The compound interacts with heparanase by binding to its active site, thereby blocking its enzymatic activity.
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The compound downregulates the expression of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein, leading to increased apoptosis . In prostate cancer cells, this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 20.2 and 97.2 μM for PC-3 and DU-145 cells, respectively . Furthermore, this compound has been observed to enhance the chemotherapeutic response in triple-negative breast cancer cells by increasing extracellular ATP levels .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of heparanase, which prevents the degradation of heparan sulfate in the extracellular matrix. This inhibition disrupts the tumor microenvironment, reducing tumor cell invasion and metastasis . Additionally, this compound downregulates MCL-1 protein expression, promoting apoptosis in cancer cells . The compound’s anti-angiogenic properties are attributed to its ability to inhibit heparan sulfate degradation, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, with results indicating that this compound remains stable under various conditions . Long-term exposure to this compound has shown sustained inhibition of heparanase activity and continued induction of apoptosis in cancer cells . In in vivo studies, this compound significantly inhibited tumor growth in mouse models, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, this compound administered at a dosage of 40 mg/kg significantly inhibited tumor growth and increased apoptosis in tumor tissues . Higher doses of this compound have been associated with increased anti-tumor activity, although potential toxic effects at very high doses have not been extensively studied . The compound’s efficacy and safety profile in animal models suggest its potential for further development as an anti-cancer agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to heparan sulfate metabolism. By inhibiting heparanase, this compound prevents the breakdown of heparan sulfate, thereby maintaining the integrity of the extracellular matrix . This inhibition affects various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound’s interaction with heparanase and its downstream effects on metabolic pathways highlight its potential as a therapeutic agent for cancer treatment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and can be administered orally, making it a convenient option for therapeutic use . Once inside the cells, this compound interacts with heparanase in the cytoplasm, inhibiting its activity and preventing the degradation of heparan sulfate . The compound’s distribution within tissues has been studied in animal models, with results indicating effective localization to tumor sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with heparanase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to heparanase to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its localization and function within cells . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
准备方法
OGT 2115 的合成涉及多个步骤,从苯并恶唑核的制备开始。合成路线通常包括以下步骤:
苯并恶唑核的形成: 这涉及在酸性或碱性条件下对适当的前体进行环化。
溴苯基的引入: 此步骤涉及使用钯催化的交叉偶联反应将溴苯基与苯并恶唑核偶联。
氟化: 氟原子的引入是通过亲电氟化反应实现的。
This compound 的工业生产方法尚未得到广泛的文献记载,但它们可能遵循类似的合成路线,并针对大规模生产进行优化。
化学反应分析
OGT 2115 会发生各种化学反应,包括:
氧化: this compound 会发生氧化反应,特别是在苯并恶唑核上,导致形成氧化的衍生物。
还原: 还原反应可以在羰基上发生,将其转化为醇。
这些反应中常用的试剂和条件包括:
氧化剂: 高锰酸钾、过氧化氢。
还原剂: 硼氢化钠、氢化铝锂。
亲核试剂: 甲醇钠、叔丁醇钾。
从这些反应中形成的主要产物包括氧化的苯并恶唑衍生物、还原的醇衍生物以及各种取代的苯并恶唑化合物。
相似化合物的比较
OGT 2115 在硫酸乙酰肝素酶抑制剂中是独一无二的,因为它具有强大的抗血管生成特性和抑制硫酸乙酰肝素降解的能力。类似的化合物包括:
曲尼司特: 另一种抗血管生成化合物,也靶向线粒体功能.
喜树碱 A4: 一种具有类似抗血管生成特性的化合物,但具有不同的分子靶点.
沙利度胺: 以其抗血管生成作用而闻名,但其作用机制不同.
This compound 由于其对硫酸乙酰肝素酶的特异性抑制以及在靶向硫酸乙酰肝素酶和线粒体途径方面的双重作用,使其成为癌症研究和治疗中的宝贵工具 .
属性
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


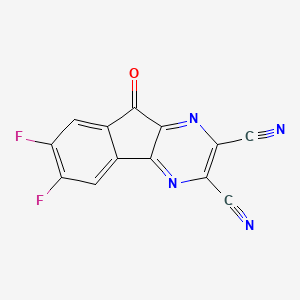

![4-[3-Hydroxyimino-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B609645.png)
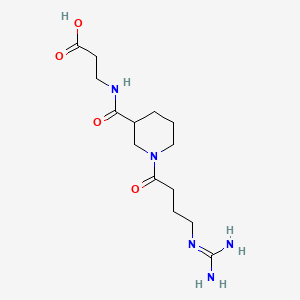
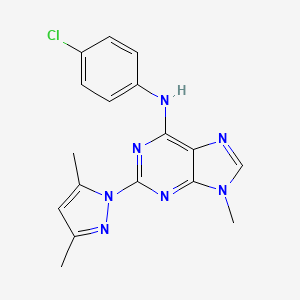

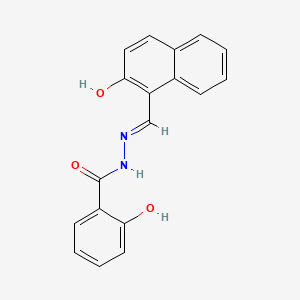
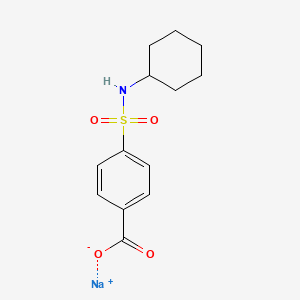
![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)
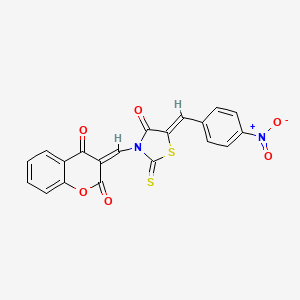
![4-(5-Anilino-5,5a,6,8,8a,9-hexahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-9-yl)-2,6-dimethoxyphenol](/img/structure/B609661.png)

